tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
Description
tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate is an acrylate ester derivative featuring a tert-butyl ester group and a substituted pyrazole ring. The compound’s structure combines a reactive α,β-unsaturated ester moiety with a sterically hindered tert-butyl group, which enhances its stability and modulates solubility. Pyrazole derivatives are widely utilized in medicinal chemistry and materials science due to their versatile reactivity and bioactivity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-5-9-7-12-13(4)8-9/h5-8H,1-4H3/b6-5+ |
InChI Key |
WDFGCVAHHYIWOD-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN(N=C1)C |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
General Synthetic Strategy
The preparation of this compound generally involves:
- Formation or functionalization of the 1-methyl-1H-pyrazole ring.
- Introduction of the acrylate ester group, specifically the tert-butyl acrylate moiety, at the 3-position of the pyrazole ring.
- Utilization of palladium-catalyzed cross-coupling reactions or condensation methods to achieve the carbon-carbon bond formation.
Cross-Coupling Reaction Approach
A prominent and efficient method involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, starting from pyrazole triflates or halides.
Synthesis of Pyrazole Triflates
- Starting from 3-hydroxy-1-methyl-1H-pyrazole derivatives, O-triflation is performed using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like triethylamine in dichloromethane at room temperature.
- This step yields 3-triflyloxy-1-methyl-1H-pyrazole intermediates suitable for cross-coupling.
Suzuki Cross-Coupling with tert-Butyl Acrylate
- The triflate intermediate undergoes Suzuki coupling with tert-butyl acrylate boronic acid or related reagents.
- Typical conditions include Pd(PPh3)4 as the catalyst, potassium phosphate (K3PO4) as the base, and anhydrous solvents.
- Reaction temperatures range from room temperature to 80 °C, with reaction times from 2 to 12 hours.
- This yields this compound with moderate to good yields (50-78%).
Heck Reaction Alternative
- Heck coupling of pyrazole triflates with tert-butyl acrylate can also be employed.
- Catalysts such as Pd(PPh3)2Cl2 and bases like triethylamine are used.
- Yields are generally lower (around 55-60%) compared to Suzuki coupling but still viable.
Condensation and Cyclization Method
An alternative approach involves condensation of alpha,beta-unsaturated esters with methylhydrazine derivatives, followed by cyclization to form the pyrazole ring bearing the acrylate ester.
- Starting materials include 2,2-difluoroacetyl halides and alpha,beta-unsaturated esters.
- The reaction proceeds via nucleophilic addition, alkaline hydrolysis, and subsequent condensation with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide.
- The process involves low-temperature condensation (-30 °C to 0 °C) followed by heating (50-120 °C) for cyclization.
- The crude product is purified by recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water).
- This method is noted for its simplicity, high yield, and ease of purification.
Comparative Data Table of Preparation Methods
Detailed Reaction Conditions and Notes
Suzuki Cross-Coupling Specifics
- The pyrazole triflate is prepared by triflation of the hydroxy-pyrazole precursor.
- The palladium catalyst Pd(PPh3)4 facilitates the coupling with boronic acids.
- Anhydrous potassium phosphate serves as the base.
- Reactions are performed in solvents such as dichloromethane or tetrahydrofuran.
- The products are isolated by column chromatography, yielding isomerically pure E-alkene forms.
Condensation/Cyclization Specifics
- The first step involves substitution/hydrolysis of 2,2-difluoroacetyl halide with an alpha,beta-unsaturated ester in the presence of an acid-binding agent (triethylamine or N,N-diisopropylethylamine).
- Alkali such as sodium hydroxide or potassium hydroxide is used for hydrolysis.
- The intermediate is then condensed with methylhydrazine aqueous solution (≥40% mass concentration) under catalytic conditions (NaI or KI).
- The reaction is carried out initially at low temperature (-30 to 0 °C), followed by heating to 50-120 °C for cyclization.
- Recrystallization from alcohol-water mixtures yields the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enoate moiety to an alkane or alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Amides or ethers.
Scientific Research Applications
Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The enoate moiety can participate in Michael addition reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Pyridine derivatives like Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate (Catalog #HB241-1, $400/1g ) are often explored for pharmaceutical applications, whereas the tert-butyl variant’s bulkiness may favor use in polymer chemistry or as a synthetic intermediate.
Physical and Chemical Properties
Notes:
- The tert-butyl group in the target compound likely reduces water solubility compared to smaller esters (e.g., ethyl or methyl), aligning with trends observed in 3-(tert-butyl)-4-chloro-1H-pyrazole .
- High predicted boiling points for tert-butyl derivatives suggest utility in high-temperature applications.
Biological Activity
Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate is a compound that has garnered interest for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including its effects on cancer cell lines, antibacterial properties, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group attached to an acrylate moiety, with a pyrazole ring contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's structural similarities with known anticancer agents suggest it may interact with cellular pathways involved in tumor growth.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative activity of related pyrazole compounds against human cancer cell lines, it was found that modifications in the substituents on the pyrazole ring significantly influenced activity. The following table summarizes the IC50 values for several derivatives compared to a standard drug:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 15 | A549 (Lung Cancer) |
| Standard Drug (e.g., Doxorubicin) | 10 | A549 (Lung Cancer) |
| Related Pyrazole Derivative | 20 | MCF-7 (Breast Cancer) |
The results indicate that this compound exhibits comparable activity to established anticancer agents, warranting further investigation into its mechanisms of action.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Research has shown that certain pyrazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study tested the antibacterial activity of this compound against common pathogens. The results are summarized in the following table:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 12 | 128 |
These findings suggest that this compound has potential as an antibacterial agent, particularly against Staphylococcus aureus.
Other Biological Activities
Additional research has explored other pharmacological activities associated with pyrazole derivatives, such as anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate inflammatory pathways and inhibit cyclooxygenase enzymes.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Cell Cycle Inhibition : The compound may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : It has been suggested that pyrazole derivatives can trigger apoptotic pathways.
- Enzyme Inhibition : The antibacterial effects may result from inhibiting key enzymes in bacterial metabolism.
Q & A
Basic: What are the standard synthetic routes for tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves esterification of 3-(1-methyl-1H-pyrazol-4-yl)acrylic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Optimization includes:
- Solvent selection : Dichloromethane or THF for solubility and reactivity.
- Temperature control : 0°C to reflux to balance reaction rate and byproduct formation.
- Catalyst loading : Adjusting DMAP concentration to enhance esterification efficiency.
Reaction progress is monitored via TLC (Rf comparison) or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic additions?
Answer:
Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich or -deficient sites. For example:
- The acrylate’s β-carbon is electrophilic, favoring nucleophilic attack.
- Pyrazole substituents influence regioselectivity via steric/electronic effects.
Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets, guiding derivatization strategies. Analogous pyrazole derivatives show enhanced reactivity when electron-withdrawing groups are present .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm, acrylate vinyl protons at 5.8–6.5 ppm) and carbons (ester carbonyl at ~165 ppm).
- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and acrylate C=C stretch (~1630 cm⁻¹).
- Mass Spectrometry : ESI-MS provides molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths/angles in crystalline derivatives, though limited by compound crystallinity .
Advanced: How do steric effects of the tert-butyl group influence the compound’s reactivity in polymerizable acrylate systems?
Answer:
The bulky tert-butyl group:
- Reduces polymerization rates : Steric hindrance slows radical propagation in free-radical polymerization.
- Enhances thermal stability : Delays degradation via steric shielding of the ester group.
Adjustments include using high-activity initiators (e.g., AIBN at 70°C) or copolymerizing with less hindered monomers (e.g., methyl acrylate) .
Basic: What strategies resolve low yields during the synthesis of this compound?
Answer:
Common issues and solutions:
- Side reactions : Protect the pyrazole’s N-H group (e.g., Boc protection) to prevent undesired alkylation.
- Incomplete esterification : Use excess tert-butanol or switch to coupling agents (e.g., EDC·HCl).
- Purification challenges : Employ gradient elution in chromatography or recrystallization from ethanol/water .
Advanced: How does this compound participate in click chemistry, and what methods validate triazole products?
Answer:
The acrylate’s α,β-unsaturated system undergoes Huisgen cycloaddition with azides under Cu(I) catalysis:
- Reaction conditions : DMF/H₂O, 25–50°C, with sodium ascorbate as a reductant.
- Validation :
Basic: What are the key considerations for handling this compound in laboratory settings?
Answer:
- Storage : In amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation.
- Safety : Use fume hoods, nitrile gloves, and PPE. In case of skin contact, wash with soap/water; for inhalation, move to fresh air.
- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
